molecular formula C26H45N5O7Si2 B1461060 N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine CAS No. 87865-78-9

N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine

Cat. No. B1461060
CAS RN: 87865-78-9
M. Wt: 595.8 g/mol
InChI Key: RYRMXMSXLHPLAT-GUQHISFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine” is a complex organic compound . It contains a total of 88 bonds, including 43 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 3 double bonds, 5 aromatic bonds, and 1 secondary amide (aliphatic) .


Molecular Structure Analysis

The molecular structure of “N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine” is quite complex. It includes 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 eleven-membered ring .

properties

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N5O7Si2/c1-13(2)23(33)29-26-28-22-19(24(34)30-26)27-12-31(22)25-20(32)21-18(36-25)11-35-39(14(3)4,15(5)6)38-40(37-21,16(7)8)17(9)10/h12-18,20-21,25,32H,11H2,1-10H3,(H2,28,29,30,33,34)/t18-,20-,21-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRMXMSXLHPLAT-GUQHISFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@H]4[C@H](O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N5O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine
Reactant of Route 2
N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine
Reactant of Route 3
N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine
Reactant of Route 4
N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine
Reactant of Route 5
Reactant of Route 5
N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine
Reactant of Route 6
Reactant of Route 6
N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine

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